5-(3,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, and dichlorophenyl groups. These functional groups contribute to its reactivity and potential utility in synthetic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the dichlorophenyl group: This step often involves a substitution reaction where a dichlorophenyl group is introduced to the pyrrolidine ring.
Addition of the methoxyethyl group: This can be done through an alkylation reaction using a methoxyethyl halide.
Incorporation of the methylbenzoyl group: This step typically involves an acylation reaction using a methylbenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Acylation: The hydroxyl group can be acylated to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Acylation: Acyl chlorides and anhydrides are commonly used reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Acylation: Formation of esters.
Scientific Research Applications
5-(3,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-chlorobenzoyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a chlorobenzoyl group instead of a methylbenzoyl group.
5-(3,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-fluorobenzoyl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a fluorobenzoyl group instead of a methylbenzoyl group.
Uniqueness
The uniqueness of 5-(3,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both dichlorophenyl and methylbenzoyl groups may enhance its interaction with molecular targets, leading to unique biological effects compared to similar compounds.
Properties
Molecular Formula |
C21H19Cl2NO4 |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H19Cl2NO4/c1-12-3-5-13(6-4-12)19(25)17-18(14-7-8-15(22)16(23)11-14)24(9-10-28-2)21(27)20(17)26/h3-8,11,18,25H,9-10H2,1-2H3/b19-17+ |
InChI Key |
ZAUPXYBSYZHWNQ-HTXNQAPBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC(=C(C=C3)Cl)Cl)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC(=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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